![molecular formula C23H20N2O5 B2411923 2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione CAS No. 877811-29-5](/img/structure/B2411923.png)
2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its structural complexity and potential biological activity. The presence of multiple functional groups, including an isoindoline-1,3-dione moiety and a spiro[chroman-2,4’-piperidin] system, makes it a versatile candidate for various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with primary amines under acidic conditions to form the isoindoline-1,3-dione core.
Spirocyclic Formation: The spiro[chroman-2,4’-piperidin] moiety can be synthesized via a cyclization reaction involving chroman derivatives and piperidine under basic conditions.
Coupling Reaction: The final step involves coupling the isoindoline-1,3-dione core with the spirocyclic intermediate using a suitable linker, often through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione and spirocyclic structures, potentially forming alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic centers, such as the carbonyl carbon in the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s potential to interact with various enzymes and receptors makes it a candidate for drug discovery and development. It may exhibit activity against specific biological targets, such as enzymes involved in inflammation or cancer.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For instance, they might be evaluated for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved could include those related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share the isoindoline-1,3-dione core but lack the spirocyclic structure.
Spirooxindoles: These compounds feature a spirocyclic oxindole structure, similar to the spiro[chroman-2,4’-piperidin] moiety.
Chroman Derivatives: Compounds containing the chroman structure but without the spirocyclic linkage to piperidine.
Uniqueness
The uniqueness of 2-(2-Oxo-2-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)ethyl)isoindoline-1,3-dione lies in its combination of the isoindoline-1,3-dione core with the spiro[chroman-2,4’-piperidin] structure. This dual functionality provides a versatile platform for chemical modifications and biological interactions, setting it apart from simpler analogs.
Activité Biologique
The compound 2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds, characterized by its unique bicyclic structure where two rings are interconnected. The presence of functional groups such as isoindoline and piperidine contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, including DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are critical for bacterial replication and cancer cell proliferation respectively.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially disrupting bacterial DNA synthesis through the inhibition of DNA gyrase.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in breast cancer cell lines .
Antimicrobial Effects
In vitro assays have shown that this compound exhibits activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be effective against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial capability .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis via CDK6 inhibition | |
Antimicrobial | Inhibits DNA gyrase | |
Enzyme Inhibition | Targets key enzymes involved in DNA replication |
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspases and the downregulation of Bcl-2 family proteins .
- Bacterial Infections : Another study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing derivatives of isoindoline-1,3-dione with spirocyclic moieties?
A multi-step approach is typically employed:
- Step 1 : Condensation of chroman-2,4'-piperidin-4-one precursors with ethyl isoindoline-1,3-dione derivatives via nucleophilic substitution or Michael addition. For example, refluxing in propanol with catalytic pyridine facilitates ring opening and coupling .
- Step 2 : Purification via gradient elution chromatography (e.g., dichloromethane/methanol) to isolate the target compound. Yield optimization requires careful control of reaction time, temperature, and stoichiometry .
- Validation : Confirm purity using TLC (Rf values) and structural integrity via 1H/13C NMR and HRMS .
Q. How can crystallographic techniques resolve the spatial configuration of the spiro[chroman-2,4'-piperidin] core?
- Data Collection : Use a Stoe IPDS-2 diffractometer with graphite-monochromated X-rays (e.g., Mo-Kα radiation) to collect high-resolution diffraction data .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include monoclinic symmetry (space group C2/c) and Z-value calculations to validate unit cell dimensions .
- Output : Generate ORTEP diagrams to visualize bond angles and torsional strain in the spirocyclic system .
Q. What preliminary assays evaluate the biological activity of this compound?
- In vitro Screening : Test anticonvulsant or CNS-depressant activity using murine models (e.g., maximal electroshock or pentylenetetrazole-induced seizures). Dose-response curves and ED50 values provide mechanistic insights .
- Target Identification : Use molecular docking to assess affinity for γ-aminobutyric acid (GABA) receptors or voltage-gated ion channels, leveraging the isoindoline-dione pharmacophore .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the chroman ring) influence pharmacological efficacy?
- SAR Studies : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -OCH3, -Cl) at the 4-position of the chroman ring. Compare IC50 values in enzyme inhibition assays (e.g., HDAC or kinase targets) .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G* basis set) to correlate substituent effects with electronic properties (HOMO-LUMO gaps) and binding energy .
Q. What challenges arise in characterizing polymorphic forms of this compound, and how are they addressed?
- Polymorph Screening : Use solvent evaporation (e.g., ethanol, DMSO) or slurry conversion under controlled humidity/temperature to isolate forms. Monitor via PXRD and DSC to differentiate crystalline phases .
- Stability Testing : Accelerated aging studies (40°C/75% RH) identify the thermodynamically stable polymorph. Raman spectroscopy tracks phase transitions under stress .
Q. How can computational tools streamline reaction optimization for large-scale synthesis?
- Reaction Path Search : Apply quantum chemical methods (e.g., AFIR or NEB) to map energy barriers for key steps like spirocyclization. Machine learning models predict optimal conditions (solvent, catalyst) from historical data .
- Throughput Enhancement : Use microfluidic reactors for rapid screening of temperature/pH effects on yield and enantiomeric excess .
Q. What analytical techniques detect degradation products under physiological conditions?
- Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via LC-MS/MS to identify hydrolyzed isoindoline-dione or oxidized piperidinone byproducts .
- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze using high-resolution mass spectrometry (Q-TOF) .
Q. How does the compound’s solid-state stability impact formulation development?
- Hygroscopicity Testing : Dynamic vapor sorption (DVS) quantifies moisture uptake, which may destabilize the spirocyclic structure. Lyophilization or co-crystallization with hydrophobic excipients (e.g., stearic acid) mitigates this .
- Compatability Studies : Use FTIR and DSC to detect interactions with common tablet binders (e.g., lactose, PVP) during preformulation .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported crystallographic parameters: How to reconcile them?
- Case : Variations in unit cell dimensions (e.g., β-angle differences in monoclinic systems) may arise from temperature-dependent lattice expansion or disordered solvent molecules .
- Resolution : Re-refine raw diffraction data using Olex2 or Jana2020, applying TWIN/BASF corrections for twinned crystals .
Q. Conflicting bioactivity data across studies: What factors contribute?
- Source : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay protocols (e.g., serum concentration, incubation time) alter apparent potency .
- Mitigation : Standardize assays per OECD guidelines and validate using reference compounds (e.g., valproic acid for anticonvulsant models) .
Q. Methodological Tables
Table 1. Key Crystallographic Parameters for 2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione
Parameter | Value | Source |
---|---|---|
Space group | C2/c | |
a, b, c (Å) | 33.7560, 7.0403, 31.0482 | |
β-angle (°) | 140.454 | |
Z | 8 |
Table 2. Synthetic Yield Optimization Parameters
Propriétés
IUPAC Name |
2-[2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-18-13-23(30-19-8-4-3-7-17(18)19)9-11-24(12-10-23)20(27)14-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-8H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQRPTYDSFMXTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.